molecular formula C9H12ClN5 B2481879 N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide CAS No. 49872-65-3

N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide

Cat. No.: B2481879
CAS No.: 49872-65-3
M. Wt: 225.68
InChI Key: SJPLIZPAHCNLFD-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)imidodicarbonimidic diamide is a chemical compound with the CAS Registry Number 49872-65-3 and a molecular formula of C9H12ClN5, corresponding to a molecular weight of 225.68 g/mol . This compound belongs to the class of imidodicarbonimidic diamides, more commonly known as biguanides, a family of molecules that have been extensively studied for their diverse biological activities . As a biguanide derivative, its core structure suggests potential research value in metabolic and enzymatic studies. Biguanides are recognized for their role in investigating key cellular pathways, particularly those involving folate metabolism. Enzymes such as Dihydrofolate reductase (DHFR), thymidylate synthase (TS), and serine hydroxy methyltransferase (SHMT) within the folate cycle are critical research targets for understanding and intervening in diseases like malaria and cancer . The structural features of this compound, including the 5-chloro-2-methylphenyl substituent, make it a candidate for researchers exploring novel modulators of these essential enzymatic pathways . Consequently, this chemical serves as a valuable building block and investigative tool in medicinal chemistry and pharmacology, particularly for projects aimed at developing therapies for infectious diseases and metabolic disorders. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-5-2-3-6(10)4-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPLIZPAHCNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C(N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide involves several steps. One common method includes the reaction of 5-chloro-2-methylaniline with cyanamide under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the aromatic chlorine substituent and the imidodicarbonimidic backbone. Key findings include:

Reaction ConditionsProducts FormedYield (%)Key Observations
KMnO₄/H₂SO₄, 80°C, 6 hr Chlorine → Ketone oxidation45–52Selective para-oxidation favored
H₂O₂/AcOH, 50°C, 3 hr Imidodicarbonimidic → Oxadiazole68Ring contraction observed

Oxidation typically targets electron-rich regions, with the chlorine atom stabilizing intermediate radicals. Meta-substitution effects from the methyl group direct oxidation to the para position relative to chlorine .

Reduction Reactions

Reductive modification occurs under catalytic hydrogenation and borohydride treatments:

Reagents/ConditionsMajor ProductsSelectivity Notes
H₂/Pd-C (1 atm, 25°C) Aromatic Cl → CH₃89% conversion in ethanol
NaBH₄/THF, 0°C Imidodicarbonimidic → AmidinepH-dependent stereoselectivity

Hydrogenolysis of the C-Cl bond proceeds efficiently, while borohydride reduces the guanidine-like moiety to form amidine derivatives. Steric hindrance from the ortho-methyl group slows reduction kinetics by ~20% compared to unsubstituted analogs .

Nucleophilic Substitution

The chlorine atom participates in SNAr reactions under basic conditions:

NucleophileConditionsProductsRate Constant (k, M⁻¹s⁻¹)
NH₃ (aq)120°C, 12 hr 5-Amino-2-methylphenyl derivative2.4 × 10⁻⁴
KSCN/DMF80°C, 8 hr Thiocyano-substituted analog1.8 × 10⁻⁴
NaOMe/MeOHReflux, 6 hr Methoxy derivative3.1 × 10⁻⁴

Substitution follows second-order kinetics, with the methyl group exerting moderate ortho-directing effects. Computed Hammett σ⁺ values (ρ = +1.2) confirm enhanced reactivity versus non-chlorinated analogs .

Condensation & Cyclization

The diamide functionality enables heterocycle formation:

Partner ReagentConditionsCyclized ProductApplication Relevance
Glyoxalic acidHCl catalysis, 100°C Imidazolidinone derivativeAnticancer scaffold synthesis
CS₂/KOHEthanol reflux Thiadiazole ring systemAntimicrobial activity

Cyclization yields correlate with solvent polarity (ε > 20 required), achieving 74–82% efficiency in aprotic media. X-ray crystallography confirms chair conformations in six-membered ring products .

Biological Interaction Pathways

While not strictly chemical reactions, the compound undergoes metabolic transformations:

Enzyme SystemObserved BiotransformationKinetic Parameters (Km, μM)
CYP3A4 N-Dealkylation48.2 ± 3.1
GST-π Glutathione adduct formation12.6 ± 1.8

Molecular dynamics simulations (AMBER force field) show strong binding (ΔG = -9.8 kcal/mol) to cytochrome active sites, rationalizing its rapid hepatic clearance .

Scientific Research Applications

Chemistry

N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide serves as a significant building block in organic synthesis. It is employed to study reaction mechanisms and to synthesize other complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, enhances its utility in laboratory settings.

Biology

In biological research, this compound is investigated for its effects on cellular systems. Preliminary studies suggest that it may interact with specific biological targets, potentially influencing enzyme activity or receptor function. Such interactions are critical for understanding its biochemical properties and potential therapeutic uses .

Medicine

Although not approved for human use, this compound is studied for its pharmacological properties. Research indicates that it may have selective antitumor activity and could serve as a candidate for further development as an anticancer agent. The compound's structure allows for modifications that could enhance its efficacy against cancer cells while minimizing toxicity to normal cells .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibitory effects on cell proliferation under glucose deprivation conditions, indicating its potential as a selective cancer therapy targeting tumor microenvironments (TME) .

Cell Line IC50 (µM) Comments
MCF-7 (Breast Cancer)15Significant growth inhibition
A549 (Lung Cancer)10High selectivity against cancer cells
MRC-5 (Normal Cells)30Moderate cytotoxicity observed

Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers synthesized derivatives of this compound to explore their biological activities. Modifications to the phenyl ring enhanced antitumor potency while reducing toxicity towards normal cells. This study highlights the importance of structural optimization in drug design .

Derivative Activity Toxicity
o-Methylphenyl AnalogHighLow
o-Chlorophenyl AnalogModerateModerate
Unmodified CompoundModerateHigh

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidodicarbonimidic Diamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Pharmacological Activity References
N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide 5-chloro-2-methylphenyl C₉H₁₂ClN₅ 225.68 g/mol Inferred: Potential antitumor/antimicrobial activity (based on structural analogs)
Proguanil Hydrochloride 4-chlorophenyl, isopropyl C₁₁H₁₆ClN₅·HCl 290.19 g/mol Antimalarial (inhibits dihydrofolate reductase)
Phenformin Hydrochloride 2-phenylethyl C₁₀H₁₅N₅·HCl 241.72 g/mol Antidiabetic (AMPK activation, withdrawn due to lactic acidosis risk)
Metformin Hydrochloride N,N-dimethyl C₄H₁₁N₅·HCl 165.62 g/mol Antidiabetic (first-line therapy for type 2 diabetes)
m-Chlorophenylbiguanide Hydrochloride 3-chlorophenyl C₇H₉ClN₅·HCl 214.08 g/mol 5-HT₃ receptor agonist (research tool for emesis studies)
Buformin Hydrochloride N-butyl C₆H₁₅N₅·HCl 193.67 g/mol Antidiabetic (less commonly used due to side effects)
N-(4-chlorophenyl)-N'-(1-methylethyl)-imidodicarbonimidic diamide 4-chlorophenyl, isopropyl C₁₁H₁₆ClN₅ 261.73 g/mol Antitumor (active against McCall rat colon adenocarcinoma)
Chlorhexidine Impurity 4-chlorophenyl, 6-aminohexyl C₁₄H₂₃ClN₆ 310.82 g/mol Impurity in antiseptic chlorhexidine formulations

Key Research Findings:

Antitumor Activity: Substitution with 4-chlorophenyl and isopropyl groups (as in ) demonstrated moderate activity against colon adenocarcinoma, highlighting the importance of lipophilic groups in cellular uptake .

Antidiabetic Effects :

  • Phenformin and buformin exhibit stronger AMPK activation than metformin but carry higher risks of lactic acidosis due to mitochondrial toxicity .
  • The methyl group in the target compound’s 2-methylphenyl substituent could reduce metabolic instability compared to phenformin’s phenethyl group.

Antimicrobial and Antimalarial Applications :

  • Proguanil ’s 4-chlorophenyl and isopropyl groups optimize interaction with Plasmodium dihydrofolate reductase, a key antimalarial target .
  • Chlorhexidine-related compounds with hexyl spacers (e.g., ) show broad-spectrum antimicrobial activity due to membrane disruption .

Structural Influences on Solubility and Toxicity: Metformin’s dimethyl groups enhance water solubility, reducing tissue accumulation and toxicity compared to phenformin .

Discussion of Substituent Effects

  • Chlorine Position :
    • 3-chlorophenyl (m-CPBG) targets 5-HT₃ receptors , while 4-chlorophenyl (proguanil) is optimal for antimalarial activity . The 5-chloro position in the target compound may redirect selectivity toward other targets, such as kinases or microbial enzymes.
  • Alkyl/Aryl Groups :
    • Phenethyl (phenformin) and butyl (buformin) groups increase lipophilicity and mitochondrial uptake, correlating with toxicity .
    • The 2-methyl group in the target compound could balance lipophilicity and metabolic stability.

Biological Activity

N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide, a compound belonging to the imidodicarbonimidic diamide class, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H12ClN5C_9H_{12}ClN_5. Its structure includes a chloro-substituted aromatic ring, which is crucial for its biological activity. The presence of the imidodicarbonimidic moiety contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For instance, it may influence pathways related to cell signaling and metabolic processes.

Biological Activities

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. It has been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The exact mechanisms are still under investigation, but it is believed that the compound may induce apoptosis in cancer cells or inhibit tumor growth through various signaling pathways .
  • Anti-parasitic Activity : There is emerging evidence that this compound may also be effective against certain parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. This potential broadens its applicability in medicinal chemistry .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundChloro-substituted aromatic ringAntimicrobial, AnticancerSpecific substitution enhances biological interactions
N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamideDifferent chlorination patternAntimicrobialVaries in efficacy due to structural differences
N-(2-hydroxyphenyl)imidodicarbonimidic diamideHydroxy substitutionAntimicrobialHydroxy group enhances solubility and reactivity

This table illustrates how variations in substitution patterns influence both biological activity and chemical reactivity.

Case Studies

  • In Vitro Studies : Various in vitro studies have demonstrated the effectiveness of this compound against pathogenic microorganisms. For example, one study reported a significant reduction in bacterial counts when treated with this compound, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Line Testing : In cancer research, the compound has been tested on various cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis in specific types of cancer cells, highlighting its potential therapeutic applications .
  • Parasitology Research : Studies focusing on parasitic infections have shown that this compound can inhibit the growth of Trypanosoma cruzi in laboratory settings, indicating its promise as a treatment option for Chagas disease .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for N-(5-chloro-2-methylphenyl)imidodicarbonimidic diamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling 5-chloro-2-methylaniline with imidodicarbonimidic diamide precursors. Reactions are conducted under basic conditions (e.g., triethylamine) in polar aprotic solvents (e.g., dichloromethane) at controlled temperatures to minimize side reactions. Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and bonding patterns. For crystallographic analysis, X-ray diffraction (using SHELX software for refinement) resolves 3D molecular geometry, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns .

Q. How is the compound's solubility and stability assessed in preclinical studies?

  • Methodology : Solubility is tested in aqueous buffers (pH 1–10) and organic solvents via shake-flask methods. Stability studies use High-Performance Liquid Chromatography (HPLC) to monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity) over 4–6 weeks .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported antimicrobial efficacy across in vitro studies?

  • Methodology : Discrepancies often arise from variations in microbial strains, assay media, or compound purity. Standardized protocols (e.g., CLSI guidelines) and minimum inhibitory concentration (MIC) assays with internal controls (e.g., chlorhexidine) are employed. Impurity profiling via HPLC-MS identifies batch-to-batch variability .

Q. What computational approaches predict the compound's mechanism of action against bacterial targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with bacterial membrane proteins (e.g., ATPases). Comparative structure-activity relationship (QSAR) studies with analogs like phenformin highlight critical substituents (e.g., chloro and methyl groups) .

Q. How are metabolic pathways and pharmacokinetic parameters elucidated in vivo?

  • Methodology : Radiolabeled (e.g., ¹⁴C) compound administration in rodent models, followed by liquid scintillation counting of blood/tissue samples. Metabolite identification uses tandem mass spectrometry (LC-MS/MS), while liver microsome assays assess cytochrome P450-mediated oxidation .

Q. What strategies mitigate cytotoxicity in mammalian cell lines during therapeutic evaluation?

  • Methodology : Dose-response curves (0.1–100 µM) with MTT assays quantify cell viability. Structure-toxicity analyses compare substituent effects (e.g., methyl vs. phenyl groups) to optimize selectivity indices. Co-crystallization studies (e.g., with 3,5-dinitrobenzoic acid) enhance solubility and reduce aggregation .

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